3-(Dimethylamino)propanal

Description

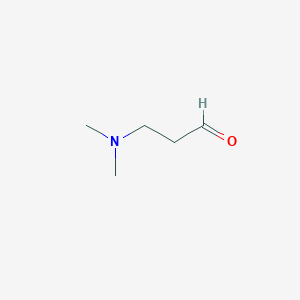

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZKLTJTSQMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338149 | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70058-23-0 | |

| Record name | 3-(Dimethylamino)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70058-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)propanal

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Dimethylamino)propanal is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive aldehyde and a nucleophilic tertiary amine, renders it a versatile building block for the construction of a variety of molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and applications, with a focus on providing practical insights for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₅H₁₁NO, possesses a simple yet reactive structure. The molecule consists of a three-carbon chain with a terminal aldehyde group and a dimethylamino group at the C-3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | Smolecule |

| Density | 0.9 ± 0.1 g/cm³ | Smolecule |

| Flash Point | 31.6 ± 12.0 °C | Smolecule |

| LogP | 0.00 | Smolecule |

The presence of both a hydrogen bond acceptor (the nitrogen atom and the carbonyl oxygen) and the potential for the aldehyde group to be reduced to a hydrogen bond donor (an alcohol) influences its solubility and interaction with biological systems. The tertiary amine group imparts basic properties to the molecule.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Mannich reaction . This versatile three-component condensation reaction involves an active hydrogen compound (in this case, an enolizable aldehyde), formaldehyde, and a secondary amine (dimethylamine).

The Mannich Reaction: Mechanism and Rationale

The Mannich reaction proceeds through the formation of an Eschenmoser's salt precursor, a dimethylaminomethyl cation, which then reacts with the enol or enolate of an aldehyde. In the synthesis of this compound, acetaldehyde can theoretically be used as the active hydrogen component.

Mechanism Outline:

-

Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a relatively stable iminium ion.

-

Enolization: The active hydrogen compound (e.g., acetaldehyde) enolizes in the presence of an acid or base catalyst.

-

Nucleophilic Attack: The enol attacks the iminium ion, forming the Mannich base, this compound.

A patent for a related compound, 3-dimethylamino-2,2-dimethylpropanal, describes a process using isobutyraldehyde, formaldehyde, and dimethylamine, highlighting the industrial applicability of this reaction type for producing aminoaldehydes.[1]

Caption: Generalized mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

Materials:

-

Acetaldehyde (or a suitable precursor)

-

Paraformaldehyde (as a source of formaldehyde)

-

Dimethylamine hydrochloride

-

Solvent (e.g., ethanol, isopropanol)

-

Acid catalyst (e.g., hydrochloric acid)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with dimethylamine hydrochloride and paraformaldehyde in a suitable solvent.

-

Addition of Aldehyde: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction: The mixture is heated under reflux for a specified period to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and purification.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

Note: The specific reaction conditions, such as temperature, reaction time, and stoichiometry of the reactants, would need to be optimized for maximum yield and purity.

Spectroscopic Characterization

Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not prominently available in the public domain. The data often found is for its reduction product, 3-(Dimethylamino)-1-propanol. However, based on the structure of this compound, the expected spectral features can be predicted.

Expected ¹H NMR (Proton NMR) Signals:

-

A singlet for the six protons of the two methyl groups on the nitrogen atom.

-

Two triplets for the two methylene groups (-CH₂-) in the propyl chain.

-

A triplet or a more complex multiplet for the aldehydic proton (-CHO).

Expected ¹³C NMR (Carbon NMR) Signals:

-

A signal for the carbon atoms of the methyl groups.

-

Signals for the two methylene carbons.

-

A downfield signal for the carbonyl carbon of the aldehyde group.

Expected IR (Infrared) Spectroscopy Bands:

-

A strong characteristic absorption band for the C=O stretching of the aldehyde group, typically in the region of 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the alkyl and aldehyde C-H bonds.

-

C-N stretching vibrations.

Chemical Reactivity and Applications in Synthesis

The bifunctional nature of this compound makes it a valuable and versatile intermediate in organic synthesis. It can undergo reactions at both the aldehyde and the tertiary amine functionalities.

Caption: Reactivity map of this compound showcasing reactions at its aldehyde and amine functionalities.

Precursor to Bioactive Molecules and Heterocycles

This compound serves as a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. For instance, it can be utilized in the synthesis of pyridines and quinolines.[2] The aldehyde functionality can participate in condensation reactions, while the amino group can act as a nucleophile or be transformed into a leaving group.

The related compound, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a crucial intermediate in the synthesis of the antidepressant duloxetine, highlighting the importance of this chemical scaffold in drug development.[3][4] While not a direct application of the propanal itself, it underscores the value of the 3-(dimethylamino)propyl moiety in medicinal chemistry.

Role in Named Reactions

Beyond the Mannich reaction for its synthesis, this compound is a suitable substrate for various other named reactions, such as:

-

Doebner-von Miller reaction: For the synthesis of quinolines.

-

Skraup synthesis: A variation for quinoline synthesis.

Handling, Storage, and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific safety data may be limited, but compounds of this class can be irritants. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and reactive bifunctional molecule with significant potential in organic synthesis, particularly in the construction of complex nitrogen-containing compounds and as a precursor for pharmaceutically relevant scaffolds. While detailed, publicly available research specifically on this compound is somewhat limited, its chemical properties can be reliably inferred from the well-established reactivity of aldehydes and tertiary amines. Further research into the applications of this compound is warranted and could unveil novel synthetic routes to important chemical entities.

References

-

Chem-Impex. (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. [Link]

-

PubChem. This compound. [Link]

- Google Patents. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

Sources

3-(Dimethylamino)propanal CAS number 70058-23-0 specifications

An In-Depth Technical Guide to 3-(Dimethylamino)propanal (CAS 70058-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound, registered under CAS number 70058-23-0, is a highly versatile bifunctional organic building block. Its structure is deceptively simple, featuring a three-carbon chain terminating in an electrophilic aldehyde at one end and a nucleophilic tertiary amine at the other.[1] This unique arrangement makes it an invaluable intermediate in synthetic organic and medicinal chemistry. The spatial and electronic relationship between the two functional groups allows for a wide range of transformations, from the construction of complex nitrogen-containing heterocycles to its use as a key component in multicomponent reactions like the Mannich and Michael additions.[1] This guide provides a comprehensive overview of its chemical specifications, synthesis, analytical characterization, applications, and handling, offering field-proven insights for its effective use in a research and development setting.

Section 1: Core Chemical and Physical Specifications

Precise knowledge of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety assessments. While extensive experimental data for this compound is not broadly published, a combination of supplier data and computational predictions provides a reliable profile.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 70058-23-0 | [2] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Canonical SMILES | CN(C)CCC=O | [2] |

| InChI | InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | [2] |

| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 31.6 ± 12.0 °C (Predicted) | [2] |

| Vapor Pressure | 13.0 ± 0.2 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.418 (Predicted) |[2] |

Section 2: Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound is most classically achieved via the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] Alternative routes such as nucleophilic substitution and reductive amination also provide viable pathways.

Primary Route: The Mannich Reaction

The Mannich reaction is a three-component condensation that is highly effective for producing β-amino carbonyl compounds.[2] In the context of synthesizing this compound, the reaction involves formaldehyde, dimethylamine, and a carbonyl compound with an active methylene group, such as isobutyraldehyde.[2]

Mechanism:

-

Iminium Ion Formation: Dimethylamine, a secondary amine, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration rapidly forms the highly electrophilic Eschenmoser's salt precursor, the N,N-dimethylmethyleneiminium ion. This step is crucial as it creates the key electrophile for the reaction.

-

Enol Formation: The active methylene compound (e.g., isobutyraldehyde) tautomerizes to its enol form under the reaction conditions.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino aldehyde product.

Caption: Diagram 1: Conceptual workflow of the Mannich reaction.

Representative Experimental Protocol (Mannich Synthesis)

This protocol is a representative methodology based on the principles of the Mannich reaction. Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge dimethylamine (1.1 equivalents) and a suitable solvent (e.g., water or ethanol). Cool the mixture to 0-5°C in an ice bath.

-

Iminium Ion Formation: Slowly add aqueous formaldehyde (1.0 equivalent) to the cooled amine solution via the addition funnel, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the iminium ion intermediate. The exothermicity of this step necessitates slow addition and efficient cooling to prevent side reactions.

-

C-C Bond Formation: Add the enolizable carbonyl compound (e.g., isobutyraldehyde, 1.2 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup and Isolation: Once the reaction is complete, adjust the pH to basic (pH 9-11) with an appropriate base (e.g., NaOH solution) to neutralize any salts and ensure the product is in its free-base form. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear liquid.

Alternative Route: Nucleophilic Substitution

An alternative synthesis involves the direct substitution of a leaving group at the 3-position of a propanal derivative with dimethylamine.[1] This method is straightforward but depends on the availability of the starting halide.

-

Reaction: 3-Chloropropanal is reacted with an excess of dimethylamine in a suitable solvent. The dimethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction efficiency is highly dependent on solvent and temperature, with moderate temperatures (20-60°C) often employed to balance reaction rate and minimize side reactions.[1]

Section 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to verify the identity, purity, and stability of this compound. The bifunctional nature of the molecule gives rise to a distinct spectroscopic fingerprint.

Caption: Diagram 2: General workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR: The proton spectrum is expected to show four distinct signals.

-

~9.7 ppm (triplet, 1H): The aldehydic proton, split by the adjacent CH₂ group.

-

~2.7 ppm (triplet, 2H): The methylene (CH₂) group alpha to the aldehyde, deshielded by the carbonyl.

-

~2.4 ppm (triplet, 2H): The methylene (CH₂) group alpha to the nitrogen.

-

~2.2 ppm (singlet, 6H): The two equivalent methyl groups on the nitrogen atom.

-

-

¹³C NMR: The carbon spectrum will display characteristic shifts for each carbon environment.

-

~202 ppm: The aldehydic carbonyl carbon.

-

~57 ppm: The methylene carbon adjacent to the nitrogen.

-

~45 ppm: The two equivalent methyl carbons on the nitrogen.

-

~40 ppm: The methylene carbon alpha to the carbonyl.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected Molecular Ion: For the molecular formula C₅H₁₁NO, the exact mass is 101.0841 g/mol . In an electron ionization (EI) spectrum, a molecular ion peak (M⁺) would be expected at m/z 101.

-

Key Fragmentation: The most characteristic fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a propyl aldehyde radical and the formation of a highly stable, resonance-stabilized iminium cation at m/z 58 . This fragment, [CH₂=N(CH₃)₂]⁺, is often the base peak in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. A patent for a related synthesis notes the utility of IR in monitoring the disappearance of the imine intermediate's C=N stretch around 1665 cm⁻¹, confirming the reaction's progress toward the final product.[3]

-

~1725 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic aldehyde. This is the most prominent peak.

-

~2720 cm⁻¹ and ~2820 cm⁻¹ (medium, sharp): Fermi doublet characteristic of the C-H stretch of the aldehyde proton (CHO).

-

~2950-2800 cm⁻¹ (strong, broad): C-H stretching of the aliphatic methylene and methyl groups.

-

~1150-1250 cm⁻¹ (medium): C-N stretching of the tertiary amine.

Section 4: Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its application as a versatile synthon.

-

Heterocycle Synthesis: It is a key precursor for constructing nitrogen-containing heterocycles. For example, in Skraup-Doebner-Von Miller type reactions, it can serve as the three-carbon aldehyde component for the synthesis of quinolines and other fused pyridine derivatives, which are common scaffolds in pharmaceuticals.[1]

-

Pharmaceutical Intermediates: While many prominent drugs like chlorpromazine and duloxetine are synthesized from the corresponding alcohol, 3-(dimethylamino)-1-propanol, the aldehyde is a direct precursor to this alcohol via simple reduction (e.g., with NaBH₄). Furthermore, its bifunctional nature makes it an ideal starting material for creating libraries of compounds for drug discovery, allowing for diversification at either the amine or aldehyde terminus.[2]

-

Mannich and Michael Reactions: The compound can itself participate as a component in further Mannich and Michael reactions. The dimethylamino group can be alkylated to form a quaternary ammonium salt, which can then act as a leaving group to generate an α,β-unsaturated aldehyde in situ, a potent Michael acceptor.[1]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is critical. Due to the limited availability of a comprehensive, publicly accessible safety datasheet specifically for CAS 70058-23-0, users must consult the SDS provided by their specific supplier before any handling. The following information is based on data for a closely related substance and general chemical principles.

-

GHS Classification (Potential):

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

References

Sources

An In-depth Technical Guide to 3-(Dimethylamino)propanal: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)propanal, a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. The document elucidates the compound's chemical identity, physicochemical properties, and characteristic reactivity, with a particular focus on its role as a versatile building block. A detailed exploration of its synthesis, primarily through the Mannich reaction, is presented, including a step-by-step experimental protocol and a discussion of the reaction mechanism. Furthermore, this guide delves into the spectroscopic characteristics of this compound, offering predicted data based on analogous structures. The applications of this compound as a precursor to nitrogen-containing heterocycles and other complex molecular architectures are highlighted. Finally, a thorough discussion on the safe handling, storage, and toxicological profile, based on data from closely related compounds, is provided to ensure laboratory safety.

Introduction: The Versatile Nature of this compound

This compound, systematically named under IUPAC nomenclature as this compound, is a unique organic compound possessing both a tertiary amine and an aldehyde functional group.[1] This dual functionality imparts a rich and versatile chemical reactivity, making it a valuable intermediate in a wide array of synthetic transformations.[2] The presence of a nucleophilic tertiary amine and an electrophilic aldehyde on a flexible three-carbon chain allows for its participation in a variety of intramolecular and intermolecular reactions, positioning it as a key building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its utility is prominently demonstrated in its application as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemistry and practical applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in a laboratory or industrial setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 70058-23-0 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 31.6 ± 12.0 °C | |

| Canonical SMILES | CN(C)CCC=O | [1] |

| InChIKey | GSZKLTJTSQMAOD-UHFFFAOYSA-N | [1] |

Synthesis of this compound: The Mannich Reaction

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an aldehyde (commonly formaldehyde), a secondary amine (dimethylamine), and a compound with an active hydrogen, in this case, propanal.

Reaction Mechanism

The mechanism of the Mannich reaction for the synthesis of this compound proceeds through two key stages:

-

Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form the highly reactive N,N-dimethylmethaniminium ion.

-

Electrophilic Attack by the Enol of Propanal: Propanal, in the presence of an acid or base catalyst, tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the β-amino aldehyde, this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the Mannich reaction.

Materials:

-

Propanal

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add propanal (0.1 mol). In a separate beaker, prepare a solution of dimethylamine (0.1 mol) and formaldehyde (0.1 mol) in water (50 mL).

-

Reaction Initiation: Slowly add the dimethylamine/formaldehyde solution to the stirring propanal. A mild exothermic reaction may be observed.

-

Acidification: After the initial reaction subsides, cautiously add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a saturated sodium hydroxide solution until it is basic (pH 9-10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Industrial Synthesis Considerations

On an industrial scale, the synthesis of related amino aldehydes is often carried out in a pressure vessel at elevated temperatures (80-120 °C) and pressures (1.5-4 bar).[3] The reaction time can vary from 1 to 6 hours depending on the temperature.[2] Continuous flow processes may also be employed for large-scale production.[3] The work-up typically involves distillation to separate the product from the reaction mixture.[3]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | Triplet | 1H | -CHO | The aldehydic proton is highly deshielded and will be split into a triplet by the adjacent methylene group. |

| ~2.7 | Triplet of triplets | 2H | -CH₂-CHO | This methylene group is adjacent to the aldehyde and another methylene group, leading to complex splitting. |

| ~2.4 | Triplet | 2H | -N-CH₂- | This methylene group is adjacent to the nitrogen and another methylene group, resulting in a triplet. |

| ~2.2 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and appear as a singlet. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show five distinct resonances corresponding to the five carbon environments in the molecule:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | -CHO | The carbonyl carbon of the aldehyde is significantly deshielded. Based on propanal (δ ≈ 203.2 ppm).[4] |

| ~55 | -N-CH₂- | The carbon atom directly attached to the nitrogen is deshielded. |

| ~45 | -N(CH₃)₂ | The carbons of the dimethylamino group. |

| ~40 | -CH₂-CHO | The methylene carbon alpha to the carbonyl group. Based on propanal (δ ≈ 37.3 ppm).[4] |

| ~25 | -CH₂- | The central methylene carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Strong | C-H stretch (alkane) | Characteristic of the sp³ C-H bonds in the propyl chain and methyl groups. |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) | The characteristic Fermi doublet for the aldehydic C-H stretch. Based on propanal.[5] |

| ~1725 | Strong | C=O stretch (aldehyde) | A strong, sharp absorption characteristic of the carbonyl group in an aliphatic aldehyde. Based on propanal (~1740-1720 cm⁻¹).[5] |

| ~1465 | Medium | C-H bend (alkane) | Bending vibrations of the methylene and methyl groups. |

| ~1180 | Medium | C-N stretch (tertiary amine) | Stretching vibration of the carbon-nitrogen bond. |

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a powerful tool in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance.

As illustrated, the aldehyde functional group can undergo nucleophilic addition and condensation reactions, while the tertiary amine can act as a base, a nucleophile, or a directing group. This dual reactivity is exploited in:

-

Synthesis of Heterocycles: this compound is a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines and pyridines, through reactions like the Skraup-Doebner-Von Miller synthesis.

-

Michael Additions: The dimethylamino group can be quaternized and subsequently eliminated to generate an in-situ Michael acceptor, which can then react with a variety of nucleophiles.

-

Pharmaceutical Intermediates: Its ability to introduce an aminopropyl side chain makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Safety, Handling, and Toxicology

Due to the lack of a specific, comprehensive toxicological profile for this compound, a conservative approach to its handling is imperative. The safety information for the structurally related compound, 3-(dimethylamino)-1-propanol, provides a useful, albeit incomplete, guide.[6][7] The presence of a reactive aldehyde group may impart additional hazards.

Hazard Summary for 3-(Dimethylamino)-1-propanol:

-

Flammability: Flammable liquid and vapor.[6]

-

Toxicity: Harmful if swallowed.[6]

-

Corrosivity: Causes severe skin burns and eye damage.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its unique combination of a tertiary amine and an aldehyde functional group allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly nitrogen-containing heterocycles with potential applications in drug development. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

-

3-Dimethylamino-1-propanol. PubChem. (2023). Retrieved from [Link]

- MSDS of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (2010, September 27). Retrieved from [An appropriate source for the MSDS would be cited here if available]

-

This compound. PubChem. (2023). Retrieved from [Link]

-

1-Propanol, 3-(dimethylamino)-. NIST WebBook. (n.d.). Retrieved from [Link]

- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982). EP0046288A1. Google Patents.

-

13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C5H11NO | CID 546946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | | RUO [benchchem.com]

- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 4. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

3-(Dimethylamino)propanal: A Comprehensive Technical Guide on a Bifunctional Synthetic Cornerstone

Executive Summary

3-(Dimethylamino)propanal is a compelling bifunctional molecule that stands at the crossroads of synthetic and medicinal chemistry. Its structure, featuring a reactive electrophilic aldehyde and a nucleophilic tertiary amine, makes it an exceptionally versatile building block.[1] The strategic separation of these two functional groups by a three-carbon spacer allows for controlled, stepwise reactions, opening avenues for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles.[1] This guide provides an in-depth analysis of the structure, functional group reactivity, synthesis, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and chemical development. We will explore the causality behind synthetic choices, present validated protocols, and contextualize its importance through its role in constructing biologically active scaffolds.

Molecular Architecture and Physicochemical Profile

Structural Elucidation

This compound, with the molecular formula C₅H₁₁NO, possesses a simple yet highly functionalized aliphatic chain.[2][3] The molecule's core is a propanal structure, with a dimethylamino group substituted at the C-3 position (the γ-carbon relative to the carbonyl). This arrangement is critical as it imparts a unique blend of chemical properties that are not observed in α- or β-amino aldehydes, primarily by affording greater stability and preventing facile self-condensation or cyclization.[2]

Caption: 2D Chemical Structure of this compound.

Analysis of Core Functional Groups

The synthetic utility of this compound stems directly from the distinct and complementary nature of its two functional groups:

-

The Aldehyde Group (-CHO): As a terminal carbonyl, the aldehyde function is a potent electrophile. The carbon atom is susceptible to nucleophilic attack, making it a hub for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in condensation reactions (e.g., Skraup-Doebner-Von Miller type reactions to form quinolines), reductions to the corresponding alcohol (3-(Dimethylamino)-1-propanol), and oxidations to the carboxylic acid.[1]

-

The Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is characterized by the lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic. This group can be protonated in acidic media to form an ammonium salt, a transformation that can modulate the molecule's overall reactivity by increasing the electrophilicity of the nearby aldehyde.[1] It can also be alkylated to form quaternary ammonium salts, which can serve as excellent leaving groups to generate Michael acceptors, further expanding its synthetic potential.[1]

Physicochemical Data

The following table summarizes key physicochemical properties, providing essential data for experimental design and safety assessment.

| Property | Value | Reference |

| CAS Number | 70058-23-0 | [1] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Boiling Point | 124.0 ± 23.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 31.6 ± 12.0 °C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)CCC=O | [1][2] |

Strategic Synthesis: The Mannich Reaction as a Primary Route

The Mannich reaction is the cornerstone for the synthesis of β-amino carbonyl compounds and remains the most effective and widely adopted method for preparing this compound and its derivatives.[1][2] This one-pot, three-component reaction offers high atom economy and a direct route from simple precursors.

Mechanistic Principles and Causality of Conditions

The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing a related, industrially significant compound, 3-dimethylamino-2,2-dimethylpropanal, the reactants are isobutyraldehyde (the enolizable carbonyl), formaldehyde, and dimethylamine.[4]

The mechanism proceeds via two key stages:

-

Formation of the Eschenmoser-type salt: Formaldehyde reacts with dimethylamine to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).

-

Nucleophilic Attack: The enol or enolate form of the second aldehyde (e.g., isobutyraldehyde) attacks the iminium ion, forming the new C-C bond and yielding the final β-amino aldehyde product.

Critical Insight: The Role of pH The choice of pH is the most critical parameter for a successful Mannich reaction on an industrial scale.

-

Acidic Conditions (pH < 7): Traditionally, the reaction was performed in acidic media, often by using the hydrochloride salt of the amine.[4] While acid catalyzes the formation of the iminium ion, it presents significant disadvantages. For aldehydes like isobutyraldehyde, the acidic environment promotes acid-catalyzed self-condensation (trimerization), which severely reduces the yield of the desired product.[2]

-

Alkaline Conditions (pH 9-11): A pivotal discovery for industrial synthesis was that conducting the reaction at an alkaline pH of 9 to 11 circumvents the problematic side reactions.[2][4] This approach provides high selectivity and yield for the desired aminoaldehyde, representing a more efficient and robust process.[4]

Caption: Workflow for the Mannich Synthesis of a this compound derivative.

Self-Validating Experimental Protocol: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

This protocol is adapted from established industrial processes and incorporates self-validating checkpoints.[4]

-

Reactor Charging & pH Adjustment:

-

To a pressure-rated reactor, charge isobutyraldehyde, an aqueous solution of formaldehyde, and dimethylamine in approximately equimolar ratios. An excess of dimethylamine can be used without detriment.[4]

-

Causality: Using an aqueous formaldehyde solution is convenient, and the presence of water does not interfere with the reaction under these conditions.[4]

-

Adjust the pH of the mixture to between 9 and 11 using a suitable base (e.g., NaOH).

-

Validation Checkpoint: Confirm the pH using a calibrated pH meter. This is the most critical step to ensure high selectivity.

-

-

Reaction Execution:

-

Seal the reactor and heat the mixture to a temperature between 80°C and 120°C.[4]

-

Maintain the reaction at this temperature with stirring for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.

-

Validation Checkpoint: Monitor the reaction progress via in-process control (IPC) using gas chromatography (GC) to track the consumption of starting materials.

-

-

Work-up and Isolation:

-

Cool the reactor to ambient temperature.

-

The resulting product may form a separate organic layer. Separate the layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product.

-

Combine the organic layers and wash with brine to remove residual water.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Validation Checkpoint: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>98%).

-

Applications in Drug Discovery and Development

The 3-(dimethylamino)propyl moiety is a privileged scaffold in medicinal chemistry, imparting physicochemical properties that are often crucial for oral bioavailability and target engagement, particularly with central nervous system (CNS) targets.

A Key Moiety in Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is a primary target for antidepressant drugs.[5] Many selective serotonin reuptake inhibitors (SSRIs) feature a protonatable amine separated from an aromatic system by a flexible alkyl chain. The 3-(dimethylamino)propyl group is an exemplary scaffold for this purpose. In drugs like citalopram, this group is essential for binding to the SERT, preventing the reuptake of serotonin and thereby increasing its synaptic concentration.[5] The basicity of the dimethylamino group allows for the formation of a salt, which is critical for the drug's interaction with key residues within the transporter's binding pocket.

Precursor for Bioactive Heterocycles

This compound is an ideal starting material for building complex heterocyclic systems due to its dual functionality. It is extensively used in Skraup-Doebner-Von Miller type reactions for the preparation of quinolines and other fused pyridine derivatives.[1] These scaffolds are central to a vast number of pharmaceuticals, including antimalarials, antibiotics, and kinase inhibitors.

Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.

Safety, Handling, and Storage

While specific data for this compound is limited, data for the closely related 3-(dimethylamino)-1-propanol provides a strong basis for handling procedures. The propanol is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[6][7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The compound may be hygroscopic; storage under an inert atmosphere is recommended for long-term stability.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its bifunctional nature, characterized by the orthogonal reactivity of the aldehyde and tertiary amine groups, provides chemists with a reliable and versatile platform for synthesizing a wide array of valuable compounds. The well-understood and optimizable Mannich reaction for its synthesis further enhances its appeal for both academic research and industrial-scale production. For professionals in drug development, understanding the structure and reactivity of this key intermediate is fundamental to designing novel synthetic routes and creating new molecular entities with therapeutic potential.

References

-

SkinSAFE. 3-(Dimethylamino) Propylamine (DMAPA). [Link]

-

PubChem - NIH. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. [Link]

- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

-

PubChem - NIH. This compound | C5H11NO | CID 546946. [Link]

Sources

- 1. This compound | | RUO [benchchem.com]

- 2. Buy this compound | 70058-23-0 [smolecule.com]

- 3. This compound | C5H11NO | CID 546946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3-(Dimethylamino)-1-propanol | 3179-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Spectroscopic Profile of 3-(Dimethylamino)propanal

An In-depth Analysis and Predicted Spectroscopic Data for Researchers and Drug Development Professionals

Senior Application Scientist, Dr. Eva Rostova, PhD

Executive Summary

3-(Dimethylamino)propanal is a bifunctional organic building block with significant potential in synthetic organic and medicinal chemistry.[1] Its structure, featuring both an electrophilic aldehyde and a nucleophilic tertiary amine, makes it a valuable precursor for a wide range of nitrogen-containing heterocycles and complex molecular architectures.[1] Despite its synthetic utility, a comprehensive, publicly available repository of its experimental spectroscopic data (NMR, IR, Mass Spectrometry) is notably absent. This guide addresses this critical knowledge gap.

Due to the scarcity of direct experimental data for this compound, this guide employs a scientifically rigorous approach by leveraging detailed spectroscopic data from its close structural analog, 3-(Dimethylamino)propan-1-ol. By combining this empirical data with fundamental spectroscopic principles, we present a thorough analysis and a highly predictive model of the expected NMR, IR, and Mass Spectra of this compound. This approach provides researchers with a robust framework for the identification and characterization of this important synthetic intermediate.

Introduction: The Synthetic Versatility of this compound

This compound's unique combination of a terminal aldehyde and a tertiary amine separated by a propylene spacer makes it a versatile reagent. It is a key intermediate in the synthesis of various pharmaceutical scaffolds and other complex organic molecules.[1] The aldehyde functionality allows for reactions such as aldol condensations, Wittig reactions, and reductive aminations, while the dimethylamino group can act as a base, a nucleophile, or be quaternized to introduce a positive charge.

Accurate and reliable spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation in any synthetic endeavor. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound to aid researchers in its effective utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts and multiplicities are detailed in Table 1 and are based on the known spectrum of 3-(Dimethylamino)propan-1-ol and established chemical shift theory.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| -CHO | 9.5 - 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and typically appears far downfield. It will be split into a triplet by the adjacent CH₂ group. |

| -CH₂-CHO | 2.6 - 2.8 | Triplet of triplets (tt) or multiplet (m) | 2H | This methylene group is adjacent to the electron-withdrawing aldehyde, shifting it downfield. It will be split by both the aldehyde proton and the other methylene group. |

| -N-CH₂- | 2.3 - 2.5 | Triplet (t) | 2H | This methylene group is adjacent to the nitrogen, resulting in a downfield shift. It will be split into a triplet by the neighboring CH₂ group. |

| -N(CH₃)₂ | 2.1 - 2.3 | Singlet (s) | 6H | The six equivalent protons of the two methyl groups will appear as a singlet. |

Causality Behind Predicted Shifts:

The primary difference between the ¹H NMR spectrum of this compound and its alcohol analog lies in the region of the terminal functional group. The highly electronegative oxygen of the aldehyde carbonyl group strongly deshields the attached proton, causing its signal to appear significantly downfield (around 9.5-9.8 ppm) compared to the protons on the carbon bearing the hydroxyl group in the alcohol (which would be around 3.6 ppm). This downfield shift of the aldehydic proton is a key diagnostic feature.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -C HO | 200 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears in this downfield region. |

| -C H₂-CHO | 40 - 45 | This carbon is alpha to the carbonyl group, resulting in a downfield shift. |

| -N-C H₂- | 55 - 60 | The carbon atom directly attached to the nitrogen is deshielded. |

| -N(C H₃)₂ | 43 - 48 | The methyl carbons attached to the nitrogen will appear in this region. |

| -CH₂-CH₂-CH₂- | 20 - 25 | The central carbon of the propyl chain is the most shielded of the backbone carbons. |

Expert Insight:

The most notable feature in the predicted ¹³C NMR spectrum is the signal for the carbonyl carbon, which is expected to be in the 200-205 ppm range. This is a definitive marker for an aldehyde or ketone. For comparison, the carbon bearing the hydroxyl group in 3-(Dimethylamino)propan-1-ol appears around 60 ppm. This substantial difference in chemical shift provides an unambiguous way to distinguish between the two compounds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and the tertiary amine.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Aldehyde) | 1720 - 1740 | Strong | Stretch |

| C-H (Aldehyde) | 2720 and 2820 | Medium, often appear as a doublet | Stretch |

| C-N (Amine) | 1050 - 1250 | Medium | Stretch |

| C-H (Alkyl) | 2850 - 3000 | Strong | Stretch |

Interpretation of Key Bands:

The most diagnostic absorption in the IR spectrum of this compound will be the strong C=O stretch of the aldehyde, expected around 1720-1740 cm⁻¹. This band is typically one of the most intense in the spectrum. Additionally, the presence of two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ is characteristic of an aldehyde and helps to distinguish it from a ketone. The C-N stretching of the tertiary amine will also be present, though it may be less prominent than the carbonyl absorption.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 101, corresponding to the molecular weight of this compound (C₅H₁₁NO).[2]

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to be dominated by cleavage alpha to the nitrogen atom and the carbonyl group.

Diagram: Predicted Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation:

A prominent fragment is expected at m/z 58, resulting from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a gamma-hydrogen. Another significant fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.

Experimental Protocols: A Framework for Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: Employ a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).

Diagram: General Spectroscopic Analysis Workflow

Sources

The Bifunctional Versatility of 3-(Dimethylamino)propanal: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

3-(Dimethylamino)propanal is a valuable and versatile bifunctional building block in the arsenal of synthetic and medicinal chemists.[1] Its unique molecular architecture, featuring both a nucleophilic tertiary amine and an electrophilic aldehyde separated by a flexible three-carbon spacer, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the dual reactivity of this compound, offering field-proven insights into its application in the synthesis of complex molecular scaffolds, particularly nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern its chemoselectivity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable compound.

The Dichotomy of Reactivity: Nucleophile and Electrophile in One Molecule

The core utility of this compound stems from the coexistence of two distinct functional groups: a tertiary amine and an aldehyde.[1] This bifunctionality enables it to participate in a wide array of reactions, acting as either a nucleophile or an electrophile, and in some cases, engaging both functionalities in elegant tandem or cyclization reactions.

-

The Nucleophilic Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic and basic properties to the molecule. This site can be readily protonated, alkylated to form quaternary ammonium salts, or participate in various coupling and condensation reactions.[1] The basicity of the amine can also play a crucial role in catalyzing intramolecular or intermolecular reactions.

-

The Electrophilic Aldehyde: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This allows for classic aldehyde transformations such as reductions, oxidations, imine/enamine formation, and carbon-carbon bond-forming reactions like aldol condensations and Wittig reactions.[2]

The interplay between these two functional groups is a key theme in the chemistry of this compound, with the electronic and steric environment of one influencing the reactivity of the other.

Key Synthetic Applications and Mechanistic Insights

The bifunctional nature of this compound makes it a powerful precursor for the synthesis of a variety of complex organic molecules, most notably heterocyclic systems.

Synthesis of Quinolines via the Skraup-Doebner-Von Miller Reaction

A primary application of this compound is in the synthesis of quinolines and other fused pyridine derivatives through reactions like the Skraup-Doebner-Von Miller synthesis.[1] In this acid-catalyzed reaction, an aniline derivative is reacted with an α,β-unsaturated carbonyl compound. This compound can serve as a precursor to the required α,β-unsaturated aldehyde, acrolein, via a retro-Michael type elimination of dimethylamine under acidic conditions.

Reaction Workflow:

Caption: Michael Addition via Quaternization-Elimination.

Mannich-Type Reactions

This compound can participate in Mannich-type reactions, leveraging both of its functional groups. For instance, the aldehyde can react with a primary or secondary amine and a compound containing an active hydrogen to form a β-amino carbonyl compound. The inherent dimethylamino group can influence the reaction sterically or by acting as an internal base.

In an industrial context, a related compound, 3-dimethylamino-2,2-dimethylpropanal, is synthesized via a Mannich reaction between isobutyraldehyde, formaldehyde, and dimethylamine. [3]This process is optimized to be carried out at a pH of 9 to 11 to avoid acid-catalyzed side reactions. [3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear indications of expected outcomes and analytical checkpoints for verification.

Protocol: Synthesis of 3-(Dimethylamino)propanol by Reduction of the Aldehyde

This protocol demonstrates the selective reduction of the aldehyde functionality in the presence of the tertiary amine.

Methodology:

-

Reaction Setup: To a stirred solution of this compound (1.0 g, 9.89 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.45 g, 11.87 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

-

Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Dimethylamino)propanol as a colorless to pale yellow liquid.

Self-Validation:

-

Expected Yield: >90%

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (t, 2H), 2.45 (t, 2H), 2.25 (s, 6H), 1.70 (quint, 2H), 3.5-4.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 62.5, 57.0, 45.5, 30.0.

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2940, 2860, 2820, 2770 (C-H), 1060 (C-O). [4]

Protocol: Synthesis of a Quaternary Ammonium Salt

This protocol demonstrates the reactivity of the tertiary amine group through alkylation.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 g, 9.89 mmol) in acetone (15 mL), add methyl iodide (1.4 g, 9.89 mmol). Stir the mixture at room temperature for 4 hours.

-

Product Isolation: A white precipitate will form. Collect the solid by vacuum filtration and wash with cold acetone.

-

Purification and Characterization: Dry the solid under vacuum to obtain the quaternary ammonium salt.

Self-Validation:

-

Expected Yield: >95%

-

¹H NMR (D₂O, 400 MHz): The singlet corresponding to the N-methyl protons will be shifted downfield significantly compared to the starting material, and a new singlet for the additional methyl group will appear. The aldehyde proton will also be present.

-

IR (KBr, cm⁻¹): The characteristic C=O stretch of the aldehyde will be present around 1720 cm⁻¹.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Reduced Form

| Property | This compound | 3-(Dimethylamino)propanol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₃NO |

| Molecular Weight | 101.15 g/mol | 103.16 g/mol |

| Appearance | - | Colorless to pale yellow liquid [5] |

| Boiling Point | - | 164 °C |

| Density | - | 0.88 g/mL |

| Solubility | - | Soluble in water [5] |

Table 2: Spectroscopic Data for 3-(Dimethylamino)propanol

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ 3.75 (t, 2H, -CH₂OH), 2.45 (t, 2H, -CH₂N-), 2.25 (s, 6H, -N(CH₃)₂), 1.70 (quint, 2H, -CH₂CH₂CH₂-), 3.5-4.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ 62.5 (-CH₂OH), 57.0 (-CH₂N-), 45.5 (-N(CH₃)₂), 30.0 (-CH₂CH₂CH₂-) |

| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 2940, 2860, 2820, 2770 (C-H stretch), 1060 (C-O stretch) [4] |

Conclusion and Future Outlook

This compound stands out as a uniquely versatile bifunctional reagent with significant potential in both academic research and industrial applications. Its ability to act as both a nucleophile and an electrophile, coupled with the potential for intramolecular reactions, opens up a vast landscape for the synthesis of complex nitrogen-containing molecules and pharmaceutical intermediates. [1]Future research will likely focus on the development of novel catalytic systems to further control the chemoselectivity of its reactions, as well as its application in flow chemistry for safer and more scalable syntheses. The continued exploration of the rich chemistry of this compound promises to yield new and efficient pathways to valuable molecular targets.

References

-

3-(Dimethylamino)-1-propanol. PubChem. (n.d.). Retrieved from [Link]

-

1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Strategies for the synthesis of 3-substituted quinoline derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones. ResearchGate. (n.d.). Retrieved from [Link]

- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents. (n.d.).

-

Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. (2014). Retrieved from [Link]

-

Michael Addition. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

-

Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. (2022). Retrieved from [Link]

-

Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. ResearchGate. (n.d.). Retrieved from [Link]

-

Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (2020). Retrieved from [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. (2023). Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

infrared spectrum of propanal. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines via Cyclization of 2-Cyano-3-dimethylamino-N-(aryl)acrylamides. Synthetic Communications. (1990). Retrieved from [Link]

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | | RUO [benchchem.com]

- 2. Buy this compound | 70058-23-0 [smolecule.com]

- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 4. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 5. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Historical Discovery and Synthesis of 3-(Dimethylamino)propanal

Abstract

This technical guide provides a comprehensive examination of 3-(Dimethylamino)propanal, a pivotal bifunctional building block in modern organic and medicinal chemistry. We trace the historical origins of its synthesis, rooted in the pioneering work of Carl Mannich, and provide a detailed exploration of the foundational Mannich reaction as the primary synthetic route. This document offers field-proven insights into the causality behind experimental choices, comparing traditional acidic methodologies with optimized industrial processes under alkaline conditions. Furthermore, alternative synthetic strategies, including the oxidation of amino alcohol precursors, are evaluated. The guide includes detailed, step-by-step experimental protocols, a comparative analysis of synthetic routes, and a compilation of key characterization data. It is designed for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile intermediate.

Introduction

This compound (CAS 70058-23-0) is a valuable organic intermediate whose utility is derived from its unique bifunctional structure. It incorporates both a nucleophilic tertiary amine and an electrophilic aldehyde, separated by a flexible three-carbon chain.[1] This dual reactivity makes it an ideal precursor for the construction of a diverse array of complex molecules and nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[1] Its role as a key intermediate is notable in the synthesis of quinolines and other fused pyridine derivatives, as well as in the development of novel pharmaceutical candidates.[1] Understanding the historical context of its synthesis and the nuances of its various preparative methodologies is crucial for optimizing its use in research and development.

Part I: The Historical Context: Discovery via the Mannich Reaction

The story of this compound is inextricably linked to the development of one of organic chemistry's cornerstone multicomponent reactions: the Mannich reaction. This powerful carbon-carbon bond-forming reaction allows for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.

The reaction is named after the German chemist Carl Mannich, who, in a series of seminal works starting around 1912, first recognized the general applicability of condensing a compound with an active hydrogen, an amine (primary or secondary), and formaldehyde to produce β-amino carbonyl compounds, now known as "Mannich bases". This three-component reaction rapidly assembles complex structures from simple, readily available precursors.[2]

The specific synthesis of this compound emerged from the expansion of these Mannich-type reactions in the 1930s.[2] It represents a classic example of this transformation, where an enolizable aldehyde (propanal or its equivalent), formaldehyde, and a secondary amine (dimethylamine) are condensed to yield the target β-amino aldehyde.[1][2]

Part II: Core Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. The Mannich reaction remains the most direct and foundational method, while oxidation of the corresponding amino alcohol presents a viable alternative.

Methodology 1: The Mannich Reaction (Primary Route)

The Mannich reaction is the foundational and most common methodology for preparing this compound and its derivatives. It is an aminoalkylation process that, in this context, involves the reaction of an enolizable aldehyde, formaldehyde, and dimethylamine.[1]

Mechanism: The reaction proceeds through a well-established two-part mechanism:

-

Iminium Ion Formation: Dimethylamine, a secondary amine, first reacts with formaldehyde via nucleophilic addition, followed by dehydration, to form the highly electrophilic N,N-dimethylmethyleneiminium ion (often called an Eschenmoser's salt precursor).[1]

-

Nucleophilic Attack: The enolizable aldehyde (e.g., propanal) tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the iminium ion, forming the crucial carbon-carbon bond and yielding the final this compound product after re-protonation.[1]

Experimental Considerations & Protocol Insights: Early syntheses employing the Mannich reaction were often conducted under acidic conditions, using the hydrochloride salt of the amine (dimethylamine hydrochloride).[3] While acid catalysis facilitates iminium ion formation, it presents significant disadvantages, particularly with enolizable aldehydes like propanal or isobutyraldehyde. A primary side reaction is the acid-catalyzed trimerization of the aldehyde, which can drastically reduce the yield of the desired product.[3]

For industrial-scale synthesis of related compounds, such as 3-dimethylamino-2,2-dimethylpropanal, a critical process improvement was the shift to alkaline conditions (pH 9-11).[3] Operating at a higher pH prevents the protonation of the enolizable aldehyde, thereby suppressing acid-catalyzed side reactions and leading to significantly higher selectivity and yield.[3]

Protocol 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal (Industrial Variant)

This protocol for a related derivative illustrates the optimized conditions often used in an industrial setting to maximize yield and purity.

-

Reactor Charging: A pressure vessel is charged with isobutyraldehyde and an aqueous solution of formaldehyde (or paraformaldehyde).[3]

-

Amine Addition: The vessel is sealed, and gaseous dimethylamine is introduced into the mixture with stirring. The reactants are typically used in equimolar ratios, though a slight excess of dimethylamine is not detrimental.[3]

-

Reaction Execution: The stirred mixture is heated to a temperature between 80°C and 120°C. The reaction generates a pressure of 1.5 to 4 bar. The reaction is maintained for 1 to 6 hours, with shorter times corresponding to higher temperatures.[3]

-

Scientist's Insight: The use of a sealed pressure vessel is essential to contain the volatile reactants (especially dimethylamine and formaldehyde) at elevated temperatures, driving the reaction to completion. The alkaline pH is the key to preventing the trimerization of isobutyraldehyde.

-

-

Work-up and Purification: After cooling, the reaction mixture is transferred to a distillation apparatus. If an aqueous formaldehyde solution was used, the mixture will separate into organic and aqueous phases; the phases are separated before distillation. The organic phase is then distilled to isolate the pure 3-dimethylamino-2,2-dimethylpropanal.[3]

Methodology 2: Oxidation of 3-(Dimethylamino)-1-propanol (Alternative Route)

An alternative strategy for synthesizing this compound involves the selective oxidation of the primary alcohol precursor, 3-(Dimethylamino)-1-propanol. This precursor is readily accessible, for instance, through the reaction of dimethylamine and acrolein followed by reduction.[4][5]

The primary challenge in this approach is to achieve selective oxidation of the alcohol to the aldehyde without affecting the tertiary amine or causing over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidation reagents. DMSO-based oxidations are particularly well-suited for this transformation.

Applicable Oxidation Reactions:

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78°C), followed by the addition of a hindered organic base like triethylamine.[6][7] It is known for its mild conditions and high yields for converting primary alcohols to aldehydes.[8][9]

-

Parikh-Doering Oxidation: This is a method that also employs DMSO as the oxidant but uses a sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[10] A key advantage is that the reaction can be run at or near room temperature, avoiding the need for cryogenic conditions.[11][12]

Protocol 2: Synthesis of this compound via Parikh-Doering Oxidation (Representative Protocol)